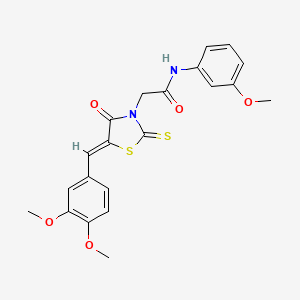

![molecular formula C11H18O4S B2750508 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid CAS No. 2094633-54-0](/img/structure/B2750508.png)

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

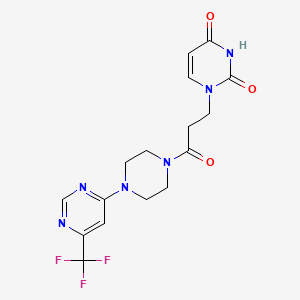

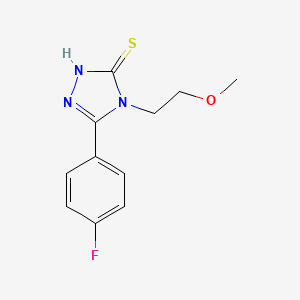

“4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid” is a chemical compound with the CAS Number: 2094633-54-0 . Its IUPAC name is 4-(tert-butoxycarbonyl)tetrahydro-2H-thiopyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular weight of “this compound” is 246.33 . Its InChI code is 1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

Research has shown the use of tert-butoxy based compounds in organic synthesis, such as in the formation of 1-substituted 1-ethoxy dienes via reactions involving mixed metal bases like LICKOR reagent, highlighting the role of tert-butoxy groups in synthetic strategies (Prandi & Venturello, 1994). Additionally, the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives demonstrate the application of tert-butoxy groups in producing compounds with potential antibacterial properties (Song, Ma, & Zhu, 2015).

Polymer Science

In the field of polymer science, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These studies have shown that such polyamides exhibit significant solubility in polar solvents, high glass transition temperatures, and thermal stability, making them promising materials for various applications (Hsiao, Yang, & Chen, 2000).

Antibacterial Activity

Research into N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has also highlighted their potential antibacterial activities. A study demonstrated that these derivatives exhibited better antibacterial activities against four bacterial strains compared to related compounds, suggesting their potential use in developing new antibacterial agents (Song, Ma, & Zhu, 2015).

Radical Reactions and Nucleophilic Substitutions

The versatility of tert-butyloxycarbonylazo groups in facilitating radical reactions and nucleophilic substitutions has been demonstrated, offering a valuable tool for modifying aromatic rings under mild conditions. This opens avenues for creating diverse organic compounds through targeted synthetic routes (Jasch, Höfling, & Heinrich, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Mode of Action

The mode of action of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is currently unknown due to the lack of research on this specific compound

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFGABBUXBZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2750425.png)

![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)

![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)